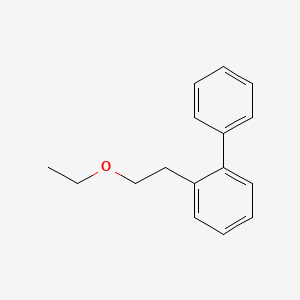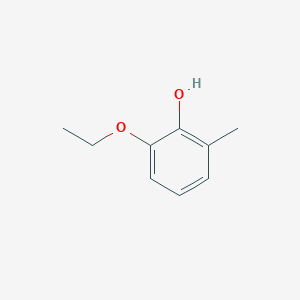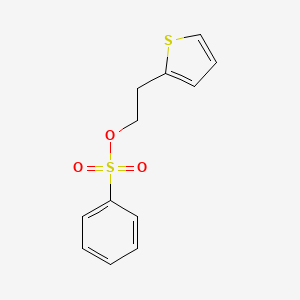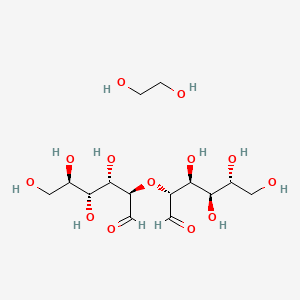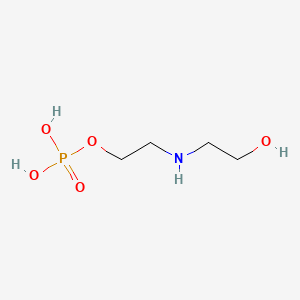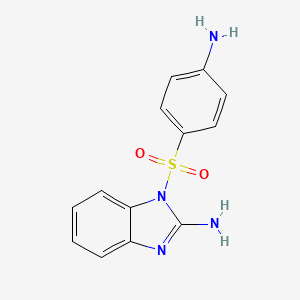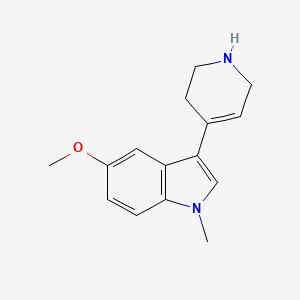
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves multiple steps, including the formation of the indole ring and the introduction of the methoxy and tetrahydropyridinyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as methyl iodide, methoxyamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Des Réactions Chimiques
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Some examples of similar compounds include:
- This compound-2-carboxylic acid
- This compound-3-carboxamide
These compounds highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |
InChI |
InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |
Clé InChI |
VRCTUNMZXAFYJW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


